3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Overview
Description
“3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid” is a chemical compound with the CAS Number: 1110717-63-9 . It has a molecular weight of 250.21 . The IUPAC name for this compound is 4-oxo-4-[(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)amino]butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O4/c15-7(3-4-8(16)17)12-6-2-1-5-9(13-6)14-10(18)11-5/h1-2H,3-4H2,(H,16,17)(H3,11,12,13,14,15,18) . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
It is stored at room temperature and is in the form of a powder . The compound is stable under normal storage conditions .
Scientific Research Applications
Chemical Synthesis and Compound Reactivity
A variety of studies have focused on the synthesis and reactivity of compounds related to 3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid. These compounds have been synthesized as potential anticoagulant agents, showing significant anticoagulant abilities in canine blood samples. The synthesis process often involves reactions of aryl vinamidinium salts with ethyl 3-oxo-3-(arylamino)propanoate derivatives (Yang et al., 2015). Additionally, studies have explored the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids and their derivatives, highlighting the reactivity and potential of these compounds in various chemical reactions (Smolyar et al., 2007).
Structural and Spectroscopic Analysis
The structure and spectroscopic analysis of similar compounds have been a subject of interest. For instance, the imidazopyridine group and phenyl ring planes' dihedral angles were studied, showcasing the geometric intricacies of these molecules (Rodier et al., 1993). In another study, the structures of synthesized compounds were determined spectroscopically, providing insights into their molecular structure and potential applications (Yıldırım et al., 2005).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to downstream effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, the imidazo[4,5-b]pyridine moiety is known to interact with kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, altering its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux, altering the levels of metabolites in pathways such as the tricarboxylic acid cycle and fatty acid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptosis.
Properties
IUPAC Name |
4-oxo-4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-5-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-7(3-4-8(16)17)12-6-2-1-5-9(13-6)14-10(18)11-5/h1-2H,3-4H2,(H,16,17)(H3,11,12,13,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZRKTUJPEKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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